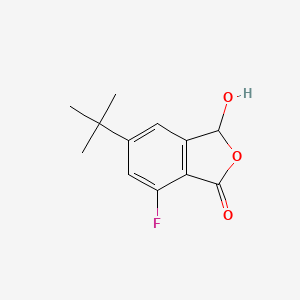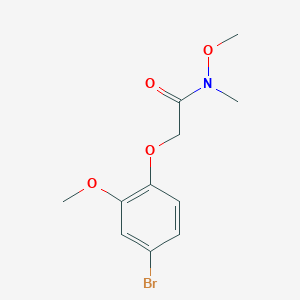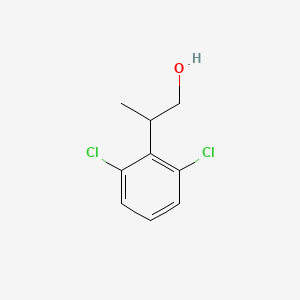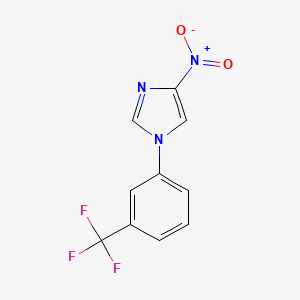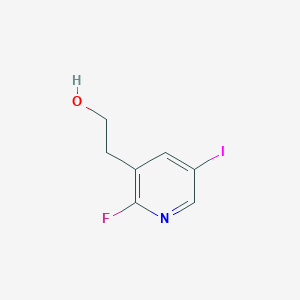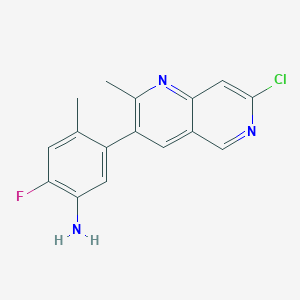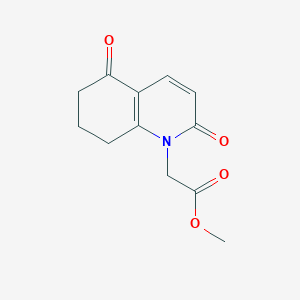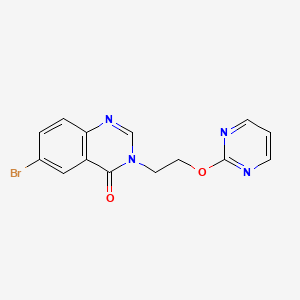![molecular formula C35H22ClN3 B8390138 2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine](/img/structure/B8390138.png)
2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine
概要
説明
2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine is a research compound with the molecular formula C35H22ClN3 and a molecular weight of 520.0 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.
準備方法
The synthesis of 2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine involves several steps. One common method includes the following procedure:
- Reactants:
- 0.52 g (2.36 mmol) of 9-phenanthreneboronic acid
- 0.91 g (2.15 mmol) of 2-(3-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
- 24.8 mg (0.022 mmol) of tetrakis(triphenylphosphine)palladium
- 80 mL of toluene
- 10 mL of ethanol
- 6.45 mL (6.45 mmol) of an aqueous 1M K2CO3 solution
- Procedure:
- In a stream of argon, the reactants are suspended in a mixed solvent of toluene and ethanol.
- The temperature of the suspension is elevated to 60°C.
- The aqueous K2CO3 solution is added dropwise to the suspension.
- The mixture is distilled under reflux for 18 hours.
- The reaction mixture is cooled to room temperature and distilled under reduced pressure to remove volatile materials.
- Methanol is added to the concentrate, and the solid is collected by filtration.
- The crude product is dissolved in chloroform and filtered by celite.
- The filtrate is distilled to remove volatile materials, yielding the final product as a grayish-white solid with a yield of 91%.
化学反応の分析
2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine undergoes various chemical reactions, including:
- Substitution Reactions:
- Common reagents: Halogens, nucleophiles
- Conditions: Elevated temperatures, presence of catalysts
- Major products: Substituted triazine derivatives
- Oxidation Reactions:
- Common reagents: Oxidizing agents like potassium permanganate
- Conditions: Acidic or basic medium
- Major products: Oxidized triazine derivatives
- Reduction Reactions:
- Common reagents: Reducing agents like sodium borohydride
- Conditions: Mild temperatures
- Major products: Reduced triazine derivatives
科学的研究の応用
2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine has several scientific research applications, including:
- Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential interactions with biological macromolecules.
- Studied for its effects on cellular processes and pathways.
- Medicine:
- Explored for its potential therapeutic properties.
- Used in drug discovery and development research.
- Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the creation of advanced polymers and coatings.
作用機序
The mechanism of action of 2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
類似化合物との比較
2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine can be compared with other similar compounds, such as:
- 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine:
- Similar structure but with a bromine atom instead of a phenanthryl group.
- Different reactivity and applications.
- 2-(3-Chloro-5-phenyl)-4,6-diphenyl-1,3,5-triazine:
- Lacks the phenanthryl group, resulting in different chemical properties.
- Used in different research contexts.
- 2-(3-Chloro-5-(naphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine:
- Contains a naphthyl group instead of a phenanthryl group.
- Exhibits distinct reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and physical properties, making it suitable for various specialized research applications.
特性
分子式 |
C35H22ClN3 |
|---|---|
分子量 |
520.0 g/mol |
IUPAC名 |
2-(3-chloro-5-phenanthren-9-ylphenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C35H22ClN3/c36-28-20-26(32-22-25-15-7-8-16-29(25)30-17-9-10-18-31(30)32)19-27(21-28)35-38-33(23-11-3-1-4-12-23)37-34(39-35)24-13-5-2-6-14-24/h1-22H |
InChIキー |
FNMVYTWTGWHRAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64)Cl)C7=CC=CC=C7 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
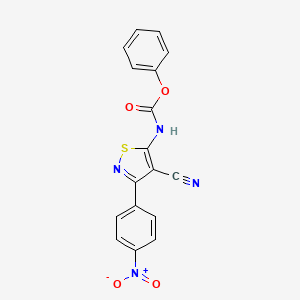
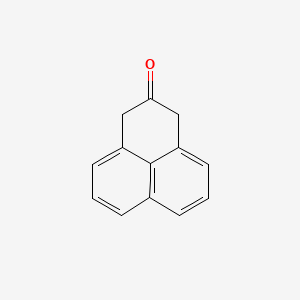

![5-[(4-Quinolinyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B8390077.png)
